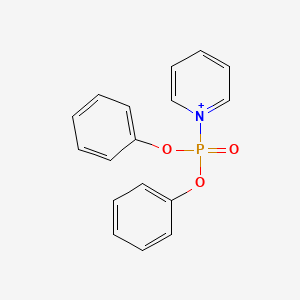
1-(Diphenoxyphosphoryl)pyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diphenoxyphosphoryl)pyridin-1-ium is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including organic synthesis, materials science, and medicinal chemistry. The unique structure of this compound, which includes a pyridinium core and diphenoxyphosphoryl group, makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diphenoxyphosphoryl)pyridin-1-ium typically involves the reaction of pyridine with diphenoxyphosphoryl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Diphenoxyphosphoryl Chloride: This is achieved by reacting phosphorus oxychloride with phenol in the presence of a base.
Formation of this compound: Pyridine is reacted with diphenoxyphosphoryl chloride in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Key considerations include:
Reaction Scale-Up: Using larger reactors and optimizing reaction conditions to handle bulk quantities.
Purification: Employing techniques such as recrystallization and chromatography to achieve high purity.
Safety Measures: Implementing safety protocols to handle hazardous chemicals and prevent accidents.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Diphenoxyphosphoryl)pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The pyridinium ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with hydrogen atoms added to the structure.
Substitution Products: Substituted derivatives with new functional groups replacing hydrogen atoms on the pyridinium ring.
Applications De Recherche Scientifique
1-(Diphenoxyphosphoryl)pyridin-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of materials with specific properties, such as ionic liquids and catalysts.
Mécanisme D'action
The mechanism of action of 1-(Diphenoxyphosphoryl)pyridin-1-ium involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biological effects. The diphenoxyphosphoryl group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-(Diphenoxyphosphoryl)pyridin-1-ium can be compared with other pyridinium salts and related compounds:
Similar Compounds: Pyridinium chloride, pyridinium bromide, and other substituted pyridinium salts.
Uniqueness: The presence of the diphenoxyphosphoryl group distinguishes this compound from other pyridinium salts, providing it with unique chemical and biological properties.
Propriétés
Numéro CAS |
403715-54-8 |
|---|---|
Formule moléculaire |
C17H15NO3P+ |
Poids moléculaire |
312.28 g/mol |
Nom IUPAC |
1-diphenoxyphosphorylpyridin-1-ium |
InChI |
InChI=1S/C17H15NO3P/c19-22(18-14-8-3-9-15-18,20-16-10-4-1-5-11-16)21-17-12-6-2-7-13-17/h1-15H/q+1 |
Clé InChI |
MNZZSUPHIMMKIG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OP(=O)([N+]2=CC=CC=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


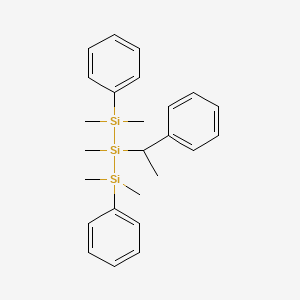
![3-(Hydroxymethyl)-5-[(prop-2-en-1-yl)oxy]phenol](/img/structure/B14232311.png)

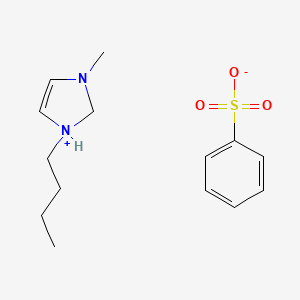
![1-[3-(Fluoromethyl)phenyl]methanamine](/img/structure/B14232319.png)
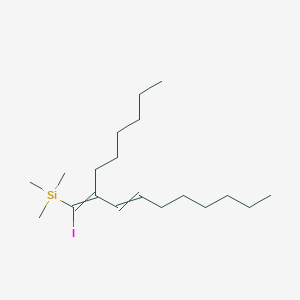
![3-[1-(4-chlorophenyl)ethyl]pentane-2,4-dione](/img/structure/B14232331.png)


![Butanoic acid, 3-methyl-3-[(phenylmethyl)thio]-, ethyl ester](/img/structure/B14232349.png)

![4-[2-(10-Chloroanthracen-9-YL)ethenyl]pyridine](/img/structure/B14232364.png)
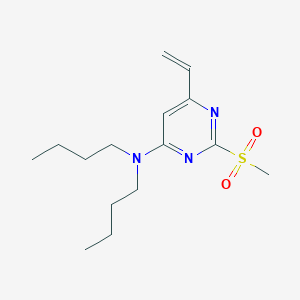
![Trichloro[(2-iodophenyl)methyl]silane](/img/structure/B14232387.png)
